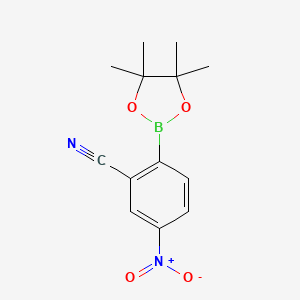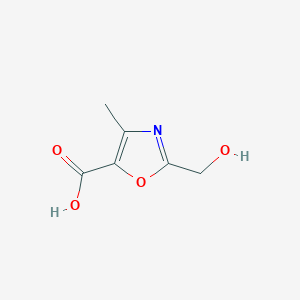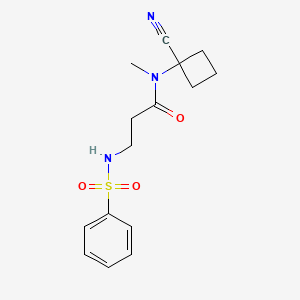![molecular formula C28H27N3O2 B2487682 4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide CAS No. 392249-52-4](/img/structure/B2487682.png)
4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-yl}benzamide is a complex organic compound that involves multiple functional groups and structural characteristics common to aromatic amides and naphthalene derivatives. While specific studies directly on this compound are scarce, research on similar compounds provides insights into the chemical nature and applications of this class of compounds.
Synthesis Analysis
The synthesis of compounds related to 4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-yl}benzamide involves multistep organic reactions, starting from basic aromatic units such as naphthalene and benzene derivatives. For example, the synthesis process might include condensation, amidation, and alkylation steps. These processes require careful control of reaction conditions to ensure the desired product specificity and yield (Pozharskii et al., 2020).
Molecular Structure Analysis
The molecular structure of similar naphthalene derivatives reveals complex interactions such as intramolecular hydrogen bonding and steric hindrance. These structural features can influence the chemical reactivity and physical properties of the compound. X-ray crystallography and computational modeling are common methods used to analyze and predict the molecular structure (Sarojini et al., 2012).
Chemical Reactions and Properties
The chemical behavior of 4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-yl}benzamide can be influenced by its functional groups. For instance, the dimethylamino groups may participate in electron donation processes, affecting the compound's basicity and reactivity towards acids and electrophiles. Additionally, the naphthalene and benzoyl units contribute to the compound's aromatic stability and reactivity in substitution reactions (Filatova et al., 2023).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystallinity can be analyzed through experimental methods. These properties are crucial for understanding the material's behavior in different environments and for its application in various industries. The presence of dimethylamino groups can influence solubility in organic solvents, while the overall molecular structure can affect the melting point and crystalline nature of the compound (Ghodke et al., 2021).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interaction with other chemicals can be deduced from the compound's structure and functional groups. The amide linkage, aromatic rings, and dimethylamino groups all play roles in determining the compound's chemical behavior in different reactions and conditions (Younes et al., 2020).
科学的研究の応用
Structural and Electron Dynamics Studies
Peri-interactions and Bond Formation : A study explored the peri-interactions in naphthalene systems, showing the electron-attracting power of the N-phenylcarboxamide group and the cyclization tendencies when a benzoyl group is added. This highlights the compound's potential in facilitating specific chemical transformations through spatial electron interactions (O'Leary et al., 2005).
Heterocyclic Synthesis : Another research illustrated the use of N-methylated 1,8-diaminonaphthalenes, including structures similar to the queried compound, as bifunctional nucleophiles in reactions with α,ω-dihalogenoalkanes to form heterocyclic and double proton sponges, demonstrating the compound's utility in synthesizing novel organic receptors (Ozeryanskii et al., 2020).
Spectroscopic and Photophysical Properties
- Spectroscopic Analysis : Research on stilbazolium dyes with enlarged π-conjugated systems revealed insights into the spectroscopic properties of compounds with dimethylamino groups, emphasizing their potential in designing materials with specific optical properties (Bakalska et al., 2017).
Fluorescence and Protecting Groups
- Fluorescent Protecting Groups : A study presented 1-dimethylamino-8-methylaminonaphthalene as a protecting group for benzoxaboroles, highlighting its fluorescence and stability, which is pertinent for applications in chemical synthesis and analysis where selective deprotection and tracking are required (VanVeller et al., 2013).
Chemical Synthesis and Reactivity
- Polyamide Synthesis : Explorations into the synthesis of aromatic polyamides containing pendant naphthalene-8-oxybenzamide units demonstrate the compound's relevance in polymer science, particularly in developing materials with specific mechanical and thermal properties (Ghodke et al., 2021).
将来の方向性
特性
IUPAC Name |
4-(dimethylamino)-N-[3-[4-(dimethylamino)benzoyl]naphthalen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2/c1-30(2)23-13-9-19(10-14-23)27(32)25-17-21-7-5-6-8-22(21)18-26(25)29-28(33)20-11-15-24(16-12-20)31(3)4/h5-18H,1-4H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGMOYFFRIPUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2NC(=O)C4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2487600.png)

![Ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate](/img/structure/B2487603.png)



![6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2487608.png)




![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2487620.png)
